![molecular formula C12H15NO2 B11952256 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione CAS No. 16609-38-4](/img/structure/B11952256.png)
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione is a complex organic compound with a unique tricyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of intermediate compounds such as 12-azatricyclo[4.4.3.01,6]trideca-3,8-diene hydrochloride, followed by further chemical modifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral properties.
Wirkmechanismus
The mechanism of action of 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione involves its interaction with specific molecular targets. For instance, it may modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 12-Azatricyclo[4.4.3.01,6]trideca-3,8-diene hydrochloride
- 8-Azatricyclo[4.3.3.01,6]dodec-3-en-7,9-dione
- 3,4,8,9-Tetramethyl-12-azatricyclo[4.4.3.01,6]trideca-3,8-dien-11,13-dione
Uniqueness
What sets 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione apart is its specific tricyclic structure, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
16609-38-4 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
12-azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione |
InChI |
InChI=1S/C12H15NO2/c14-9-11-5-1-2-6-12(11,10(15)13-9)8-4-3-7-11/h1-2H,3-8H2,(H,13,14,15) |
InChI-Schlüssel |
GQWDTBUFUCDDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC23CC=CCC2(C1)C(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


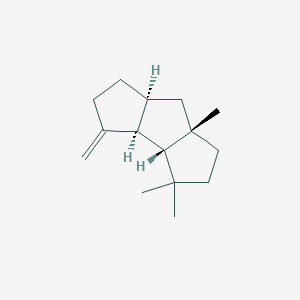
![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)
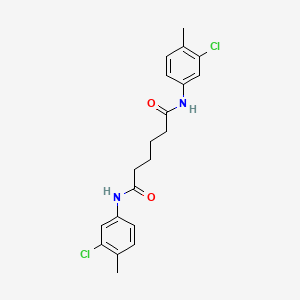

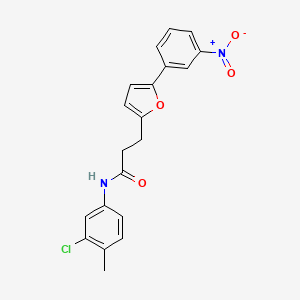

![3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11952226.png)
![2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)


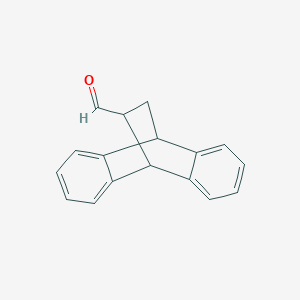
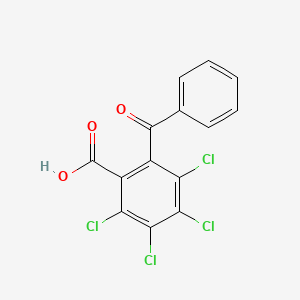

![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)
